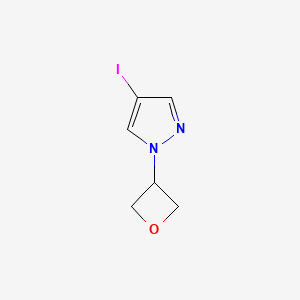

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(oxetan-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O/c7-5-1-8-9(2-5)6-3-10-4-6/h1-2,6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWQPQKVPJLABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. Intended for an audience of researchers and drug development professionals, this document consolidates essential data, outlines general experimental protocols for key property determination, and explores the structure-property relationships that define the molecule's potential as a scaffold in medicinal chemistry. Due to the compound's novelty, much of the available data is computational. This guide presents these predictions alongside established experimental methodologies to provide a robust framework for future laboratory investigation.

Introduction

4-iodo-1-(oxetan-3-yl)-1H-pyrazole is a unique small molecule incorporating three key structural motifs of significant interest in modern drug discovery: a pyrazole core, an oxetane ring, and an iodine substituent. The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in numerous FDA-approved pharmaceuticals, valued for its ability to participate in hydrogen bonding and act as a stable scaffold. The oxetane moiety, a four-membered cyclic ether, has gained prominence as a desirable feature in medicinal chemistry for its capacity to improve physicochemical properties such as aqueous solubility and metabolic stability. Finally, halogenation, in this case with iodine, is a well-established strategy to modulate lipophilicity, cell permeability, and binding interactions.

This guide summarizes the available physicochemical data for this compound, provides detailed general protocols for the experimental determination of lipophilicity and solubility, and uses logical diagrams to visualize key relationships and workflows relevant to its assessment as a potential drug candidate.

Core Physicochemical Properties

While specific experimental data for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is limited, a combination of information from chemical suppliers and computational predictions allows for the compilation of its core properties.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O | Commercial Supplier |

| Molecular Weight | 250.04 g/mol | Commercial Supplier[1] |

| Purity | ≥95.0% | Commercial Supplier |

| Predicted Boiling Point | 327.4 ± 32.0 °C | Computational Prediction |

| Predicted XlogP | 0.5 | Computational Prediction[2] |

| CAS Number | 1314393-99-1 | Commercial Supplier[1][3][4] |

Structure-Property Relationships

The physicochemical profile of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is a direct consequence of its constituent chemical motifs. The interplay between the pyrazole core, the oxetane ring, and the iodine atom is critical for its behavior in biological systems.

References

Unveiling the Structural Landscape of a Promising Pyrazole Derivative: A Technical Guide to 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of an iodine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions, making 4-iodopyrazoles valuable intermediates in the synthesis of complex molecules. The addition of an oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can significantly enhance metabolic stability, aqueous solubility, and cell permeability. This technical guide focuses on the crystal structure and synthetic considerations of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole, a molecule of significant interest in drug discovery.

While a specific crystal structure for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is not yet publicly available, this guide provides a comprehensive overview of the crystallographic data for the parent compound, 4-iodo-1H-pyrazole. This information serves as a crucial reference point for understanding the structural implications of the oxetane substitution. Furthermore, we present detailed experimental protocols for the synthesis of 4-iodopyrazoles and outline a potential synthetic route to the title compound.

Crystallographic Data of 4-Iodo-1H-pyrazole

The crystal structure of 4-iodo-1H-pyrazole provides fundamental insights into the geometry and packing of this key intermediate. The crystallographic data, as determined by single-crystal X-ray diffraction, are summarized in the table below. This data is essential for computational modeling and for predicting the solid-state properties of its derivatives.

| Parameter | Value |

| Chemical Formula | C₃H₃IN₂ |

| Formula Weight | 193.97 g/mol [1] |

| Crystal System | Orthorhombic[1] |

| Space Group | Cmme[1] |

| a (Å) | 6.9383(6)[1] |

| b (Å) | 5.5231(5)[1] |

| c (Å) | 13.077(2)[1] |

| α (°) | 90[1] |

| β (°) | 90[1] |

| γ (°) | 90[1] |

| Volume (ų) | 501.13(8)[1] |

| Z | 4[1] |

| Density (calculated) (g/cm³) | 2.571[1] |

| Temperature (K) | 172[1] |

| Radiation Type | Mo Kα[1] |

| Wavelength (Å) | 0.71073[1] |

Experimental Protocols

Synthesis of 4-Iodopyrazoles

A general and efficient method for the synthesis of 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine.[2] This method offers good to excellent yields and is applicable to a variety of substituted pyrazoles.

Materials:

-

α,β-Alkynic hydrazone

-

Molecular iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

The α,β-alkynic hydrazone is dissolved in a suitable organic solvent, such as dichloromethane.

-

Sodium bicarbonate is added to the solution to act as a base.

-

Molecular iodine is added portion-wise to the reaction mixture at room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to afford the desired 4-iodopyrazole.

Figure 1. General workflow for the synthesis of 4-iodopyrazoles.

Proposed Synthesis of 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole

A plausible synthetic route to 4-iodo-1-(oxetan-3-yl)-1H-pyrazole would involve the N-alkylation of 4-iodo-1H-pyrazole with a suitable oxetane electrophile.

Materials:

-

4-Iodo-1H-pyrazole

-

3-Tosyloxyoxetane (or other suitable leaving group on the oxetane)

-

A suitable base (e.g., Sodium hydride, Potassium carbonate)

-

A suitable solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Procedure:

-

To a solution of 4-iodo-1H-pyrazole in a polar aprotic solvent, a base is added to deprotonate the pyrazole nitrogen.

-

3-Tosyloxyoxetane is then added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic substitution.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Figure 2. Proposed synthetic workflow for the target compound.

Biological Significance and Potential Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects.[3][4] The specific biological activity is highly dependent on the substitution pattern of the pyrazole ring. For instance, certain pyrazole-containing compounds are known to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Others have shown potent activity as kinase inhibitors, which are crucial regulators of cell signaling pathways implicated in cancer.

The introduction of the oxetane ring is a modern strategy in drug design to improve the physicochemical properties of a molecule. It is anticipated that the combination of the 4-iodopyrazole core with the oxetane moiety could lead to novel compounds with enhanced drug-like properties and potentially unique biological activities. Further research would be required to elucidate the specific signaling pathways modulated by 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Figure 3. Potential signaling pathways and biological activities.

Conclusion

While the definitive crystal structure of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole remains to be determined, the crystallographic data of its parent compound, 4-iodo-1H-pyrazole, provides a solid foundation for structural analysis and molecular modeling. The synthetic protocols outlined in this guide offer a clear pathway for the preparation of this and related pyrazole derivatives. The known biological activities of pyrazoles, coupled with the advantageous properties of the oxetane ring, position 4-iodo-1-(oxetan-3-yl)-1H-pyrazole as a compound of high interest for future drug discovery and development efforts. Further experimental work is necessary to fully characterize its structure, properties, and biological activity profile.

References

4-iodo-1-(oxetan-3-yl)-1H-pyrazole NMR and mass spectrometry data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and predicted mass spectrometry data for 4-iodo-1-(oxetan-3-yl)-1H-pyrazole. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, experimental Nuclear Magnetic Resonance (NMR) and detailed mass spectrometry data for this specific compound are not publicly available at this time. Similarly, a specific, detailed experimental protocol for its synthesis and characterization has not been found in the public domain.

This guide presents the known properties of the compound and offers a generalized experimental protocol for the synthesis of similar 4-iodopyrazoles based on established chemical literature. Additionally, predictive data and structural diagrams are provided to assist researchers in their work with this molecule.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1314393-99-1 | [1] |

| Molecular Formula | C₆H₇IN₂O | [1] |

| Molecular Weight | 250.04 g/mol | [2] |

| Purity | Typically >95% (as per commercial suppliers) | [1] |

Predicted Mass Spectrometry Data

While experimental mass spectrometry data is unavailable, predicted m/z values for various adducts of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole have been calculated and are presented below. These values can serve as a reference for researchers conducting mass spectrometry analysis on this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.96759 |

| [M+Na]⁺ | 272.94953 |

| [M-H]⁻ | 248.95303 |

| [M+NH₄]⁺ | 267.99413 |

| [M+K]⁺ | 288.92347 |

| [M]⁺ | 249.95976 |

| [M]⁻ | 249.96086 |

Data sourced from PubChemLite.[3]

Experimental Protocols

Note: A specific experimental protocol for the synthesis of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is not publicly available. The following is a generalized procedure for the N-alkylation of a pyrazole with an oxetane derivative and subsequent iodination, based on common organic synthesis methodologies.

General Synthesis of 1-(oxetan-3-yl)-1H-pyrazole:

This procedure describes the initial synthesis of the pyrazole core with the oxetane substituent, which would be followed by an iodination step.

-

Materials: 1H-pyrazole, 3-bromooxetane (or a similar leaving group-substituted oxetane), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile).

-

Procedure:

-

To a solution of 1H-pyrazole in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

-

Stir the mixture for a period to allow for the deprotonation of the pyrazole.

-

Add 3-bromooxetane to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(oxetan-3-yl)-1H-pyrazole.

-

General Iodination of a Pyrazole Ring:

This procedure describes the subsequent iodination at the 4-position of the pyrazole ring.

-

Materials: 1-(oxetan-3-yl)-1H-pyrazole, an iodinating agent (e.g., N-iodosuccinimide (NIS), iodine), and a suitable solvent (e.g., acetonitrile, dichloromethane).

-

Procedure:

-

Dissolve 1-(oxetan-3-yl)-1H-pyrazole in the chosen solvent.

-

Add the iodinating agent to the solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring for completion.

-

Once the reaction is complete, quench any remaining iodinating agent with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

-

Visualizations

The following diagrams illustrate the chemical structure of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole and a general workflow for its synthesis and characterization.

References

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines. Their mechanisms of action are diverse, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole Derivative 1 | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 |

| Pyrazole Derivative 1 | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 |

| Pyrazole Derivative 2 | A549 (Lung) | 2.2 | - | - |

| Pyrazole-Thiazolidinone Hybrid 4a | NCI-H23 (Lung) | - (31.01% inhibition) | Doxorubicin | - |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | MCF-7 (Breast) | 2.82 | Etoposide | - |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | MCF-7 (Breast) | 6.28 | Etoposide | - |

| Pyrazolone-pyrazole derivative 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |

| Pyrazole-based hybrid heteroaromatic 31 | A549 (Lung) | 42.79 | - | - |

| Pyrazole-based hybrid heteroaromatic 32 | A549 (Lung) | 55.73 | - | - |

| Pyrazole carbohydrazide 36 | B16F10 (Skin) | 6.75 | - | - |

| Pyrazole carbohydrazide 41 | B16F10 (Skin) | 6.51 | - | - |

| Pyrazole carbohydrazide 42 | B16F10 (Skin) | 6.30 | - | - |

| Pyrazole carbohydrazide 43 | B16F10 (Skin) | 6.73 | - | - |

| Pyrazole acetohydrazide 4 | A2780 (Ovarian) | 8.57 | - | - |

| Pyrazole triazole thiol 48 | PC-3 (Prostate) | 5.26 | - | - |

| Pyrazole triazole thiol 55 | PC-3 (Prostate) | 5.32 | - | - |

| Pyrazole triazole thiol 60 | PC-3 (Prostate) | 5.26 | - | - |

Key Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Several critical signaling pathways are implicated in the anticancer effects of pyrazole derivatives. These include the inhibition of key enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2), as well as the modulation of transcription factors such as NF-κB.

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Their inhibition is a key strategy in cancer therapy. Certain pyrazole derivatives have been designed as potent inhibitors of these receptors.[1]

Erlotinib is an example of an EGFR inhibitor that works by blocking the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2][3][4][5] Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, among other kinases, to suppress angiogenesis.[6][7][8][9]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Pyrazole Derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |

| Pyrazole Derivative 2 | Aspergillus niger | 1 | Clotrimazole | 2 |

| Pyrazole Derivative 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |

| Pyrazoline Derivative 22 | Enterococcus faecalis | 32 | - | - |

| Pyrazoline Derivative 24 | Enterococcus faecalis | 32 | - | - |

| Pyrazoline Derivative 5 | Candida albicans | 64 | - | - |

| Pyrazoline Derivative 19 | Staphylococcus aureus | 64 | - | - |

| Pyrazoline Derivative 24 | Staphylococcus aureus | 64 | - | - |

| Pyrazoline Derivative 22 | Bacillus subtilis | 64 | - | - |

| Pyrazoline Derivative 26 | Bacillus subtilis | 64 | - | - |

| Pyrazole sulfonamide 9 | Bacillus subtilis | 1 | Chloramphenicol | - |

| Pyrazole sulfonamide 10 | Bacillus subtilis | 1 | Chloramphenicol | - |

| Pyrazole sulfonamide 11 | Bacillus subtilis | 1 | Chloramphenicol | - |

| Pyrazole sulfonamide 17 | Bacillus subtilis | 1 | Chloramphenicol | - |

| Hydrazone 21a | Aspergillus niger | 2.9-7.8 | Clotrimazole | - |

| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | Chloramphenicol | - |

| Hydrazone 21a | Bacillus subtilis | 62.5-125 | Chloramphenicol | - |

| Hydrazone 21a | Klebsiella pneumoniae | 62.5-125 | Chloramphenicol | - |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, have been successfully developed as potent anti-inflammatory agents.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of pyrazole derivatives, typically measured as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Inhibition of Paw Edema (%) | Time (hours) | Reference Compound | Inhibition of Paw Edema (%) |

| Hybrid Pyrazole 5u | 80.63 | 3 | Ibuprofen | 81.32 |

| Hybrid Pyrazole 5s | 78.09 | 3 | Ibuprofen | 81.32 |

| Hybrid Pyrazole 5u | 76.56 | 4 | Ibuprofen | 79.23 |

| Hybrid Pyrazole 5s | 80.87 | 4 | Ibuprofen | 79.23 |

| Pyrazole Derivative 2a | 46.05 | 6 | Celecoxib | - |

| Pyrazole Derivative 3b | 42.96-44.33 | 6 | Celecoxib | - |

| Pyrazole Derivative 4a | 42.96-44.33 | 6 | Celecoxib | - |

| Pyrazole Derivative 5b | 42.96-44.33 | 6 | Celecoxib | - |

| N1-substituted pyrazole 3d | up to 90.40 | - | - | - |

| N1-substituted pyrazole 6c | up to 90.40 | - | - | - |

| N1-substituted pyrazole 6h | up to 90.40 | - | - | - |

Key Signaling Pathways in Inflammation Targeted by Pyrazole Derivatives

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit the COX-2 enzyme and the NF-κB signaling pathway, both of which are central to the inflammatory response.

Celecoxib is a well-known selective COX-2 inhibitor that reduces the production of prostaglandins, key mediators of pain and inflammation.[10][11][12][13][14] Other pyrazole derivatives, such as those similar to BAY 11-7082, can inhibit the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[15][16][17][18][19]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of a Representative Pyrazole Derivative: 1,3,5-Triphenyl-1H-pyrazole

This protocol describes a common method for the synthesis of a 1,3,5-trisubstituted pyrazole.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Phenylhydrazine

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Chalcone Synthesis (Step 1):

-

Dissolve acetophenone and benzaldehyde in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide while stirring.

-

Continue stirring at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

-

Pyrazoline Synthesis (Step 2):

-

Dissolve the synthesized chalcone and phenylhydrazine in glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated pyrazoline by filtration, wash with water, and dry.

-

-

Oxidation to Pyrazole (Step 3):

-

The synthesized pyrazoline can be oxidized to the corresponding pyrazole using various oxidizing agents, such as iodine in the presence of a base or simply by air oxidation in a suitable solvent under reflux.

-

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

-

Petri dishes

-

Nutrient agar or Mueller-Hinton agar

-

Microbial culture (bacterial or fungal)

-

Pyrazole derivatives

-

Sterile cork borer or pipette tip

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Plate Preparation: Prepare and sterilize the agar medium and pour it into Petri dishes.

-

Inoculation: Inoculate the surface of the agar plates with the microbial culture.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a known concentration of the pyrazole derivative, positive control, and negative control to the respective wells.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard method for screening anti-inflammatory drugs.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Pyrazole derivatives

-

Positive control (e.g., Indomethacin)

-

Pletysmometer (for measuring paw volume)

Procedure:

-

Animal Dosing: Administer the pyrazole derivative or the positive control to the animals orally or via injection.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a pletysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, yielding derivatives with a wide array of potent biological activities. The examples and data presented in this guide highlight the significant potential of pyrazole-based compounds in the development of new therapies for cancer, infectious diseases, and inflammatory disorders. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further research and development in this exciting area. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the rational design of more selective and efficacious pyrazole derivatives will undoubtedly lead to the next generation of innovative medicines.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorafenib Acts through VEGFR-2 Inhibition in a Metastatic Clear-Cell Sarcoma of the Kidney [scirp.org]

- 9. citeab.com [citeab.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. google.com [google.com]

- 12. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. invivogen.com [invivogen.com]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

The Ascendance of Pyrazoles: A Technical Guide to Their Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been ingeniously exploited to design a multitude of compounds with a broad spectrum of pharmacological activities. Since the first synthesis of a substituted pyrazole in 1883, this scaffold has become a "privileged structure" in drug discovery, leading to the development of blockbuster drugs and a plethora of investigational agents. This technical guide provides an in-depth exploration of the discovery and history of novel pyrazole compounds, detailing their synthesis, key historical milestones, and significant therapeutic applications. We present quantitative data in structured tables for comparative analysis, provide detailed experimental protocols for seminal synthetic methods, and visualize key concepts using Graphviz diagrams to offer a comprehensive resource for researchers in the field.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole.[1][2] This pioneering work involved the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[1][2] This discovery laid the foundation for the systematic exploration of pyrazole chemistry and its potential applications. The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds.[3]

The therapeutic potential of pyrazoles was recognized early on with the development of Antipyrine (phenazone) as an antipyretic and analgesic agent.[4] However, it was the discovery of the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib (Celebrex®) in the 1990s that truly solidified the importance of the pyrazole scaffold in modern drug discovery.[2][5] This trisubstituted pyrazole demonstrated potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6] The success of Celecoxib spurred a surge in research, leading to the discovery of numerous other pyrazole-based drugs with diverse therapeutic applications, including anticancer, antipsychotic, and anti-obesity agents.[2][6]

Synthetic Methodologies: Building the Pyrazole Core

The versatility of the pyrazole scaffold is mirrored by the variety of synthetic methods developed for its construction. These methods offer access to a wide range of substitution patterns, allowing for the fine-tuning of physicochemical and pharmacological properties.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains a fundamental and widely used method for constructing the pyrazole ring. It involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1][2] The reaction proceeds through a condensation-cyclization sequence.

Materials:

-

Ethyl acetoacetate (1.625 mL, 12.5 mmol)

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate to the phenylhydrazine in a fume hood. The addition is slightly exothermic.

-

Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

-

After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

-

Add 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously until a crude powdered pyrazolone precipitates.

-

Isolate the crude product by filtration.

-

For purification, dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the hot solution to cool, first to room temperature and then in an ice bath, until complete crystallization of the product occurs.

-

Filter the purified solid using a Büchner funnel under vacuum, and dry it in a desiccator.

-

Determine the yield and melting point (expected: 125–127 °C) of the pure product.

Other Key Synthetic Strategies

Beyond the Knorr synthesis, several other powerful methods have been developed:

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne or alkene, providing a regioselective route to pyrazoles.[7]

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer an efficient and atom-economical approach to highly substituted pyrazoles.[8]

-

From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines is another common route to pyrazolines, which can then be oxidized to pyrazoles.[9]

Therapeutic Applications and Quantitative Bioactivity

The pharmacological diversity of pyrazole derivatives is extensive.[7][9] They have been successfully developed as anti-inflammatory, anticancer, antibacterial, antiviral, and CNS-active agents. The following tables summarize key quantitative data for representative pyrazole compounds in two major therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity (ED50) | Reference |

| Celecoxib | COX-2 | 0.28 µM | 82.15 µmol/kg | [7][10] |

| Compound 302 | COX-2 | 0.26 µM | Not Reported | [7] |

| Compound 325 | Not Specified | Not Reported | 61.2 mg/kg | [7] |

| Compound 180 | COX-2 | Not Reported | 53.99 µmol/kg | [10] |

| Compound 181 | COX-2 | 0.74 µM | Not Reported | [10] |

Anticancer Activity

The anticancer potential of pyrazoles is often attributed to their ability to inhibit various protein kinases and other key signaling proteins involved in cancer cell proliferation and survival.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 29 | MCF-7 | 17.12 µM | [8] |

| Compound 36 | CDK2 (enzyme) | 0.199 µM | [8] |

| Compound 59 | HepG2 | 2 µM | [8] |

| Compound 22 | MCF-7 | 2.82 µM | [8] |

| Compound 41 | MCF-7 | 1.937 µg/mL | [8] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 µM | [11] |

| Compound 24e | PC-3 | 4.2 µM | [11] |

| Compound 6g | A549 | 1.537 µM | [5] |

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. From its initial synthesis over a century ago to its current status as a privileged structure in medicinal chemistry, the journey of pyrazole is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. The continued exploration of new synthetic methodologies and the elucidation of structure-activity relationships will undoubtedly lead to the discovery of the next generation of pyrazole-based drugs, further solidifying the enduring legacy of this remarkable heterocycle.

References

- 1. srrjournals.com [srrjournals.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 4-Iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough review of the primary synthetic methodologies for obtaining 4-iodopyrazole, a valuable building block in medicinal chemistry and drug development.[1] The strategic introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further functionalization through various cross-coupling reactions.[1] This document outlines the core synthetic strategies, provides detailed experimental protocols for key methods, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthetic Strategies

The synthesis of 4-iodopyrazole can be broadly categorized into three main approaches:

-

Direct Iodination of Pyrazole: This is the most straightforward method, involving the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with an iodine species. Various iodinating agents and reaction conditions have been developed to achieve this transformation with high regioselectivity and efficiency.[2]

-

Synthesis from Substituted Pyrazoles: This strategy utilizes pre-functionalized pyrazoles as starting materials. A notable example is the Sandmeyer reaction, which converts a 4-aminopyrazole into the corresponding 4-iodopyrazole via a diazonium salt intermediate.[3]

-

Cyclization Reactions: In this approach, the pyrazole ring is constructed and iodinated in a single synthetic sequence. This can be achieved through the cyclization of appropriately substituted precursors, such as α,β-alkynic hydrazones, in the presence of an iodine source.[4][5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods of 4-iodopyrazole synthesis, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Direct Iodination | 1-Aryl-3-CF3-pyrazole | I₂, CAN | MeCN | 16 h | Reflux | 81 | [6] |

| Direct Iodination | 1-Aryl-3-CF3-pyrazole | NIS, TFA | Acetic Acid | Overnight | 80 °C | 36 | [6][7] |

| Direct Iodination | 1-Methylpyrazole | I₂, H₂O₂ | Water | 1-12 h | 50-100 °C | >85 | [8] |

| Direct Iodination | Pyrazole | I₂, H₂O₂ | Water | - | 80 °C | 85.6 | [8] |

| Electrochemical Iodination | Pyrazole | KI | H₂O-CHCl₃ | - | 30 °C | 57-60 | [9] |

| Electrochemical Iodination | 3,5-Dimethylpyrazole | KI | H₂O-CHCl₃ | - | 30 °C | 86 | [9] |

| Cyclization | α,β-Alkynic Hydrazone | I₂, NaHCO₃ | - | 3 h | 80 °C | Good to Excellent | [4][5] |

| Sandmeyer Reaction | 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | - | - | - | 75 (for iodinated aniline) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Direct Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This procedure is adapted from the synthesis of 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles.[6]

Materials:

-

1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol)

-

Iodine (I₂) (1.3 equiv.)

-

Ceric Ammonium Nitrate (CAN) (1.1 equiv.)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the starting pyrazole (1.0 mmol) in acetonitrile, add iodine (1.3 equiv.) and ceric ammonium nitrate (1.1 equiv.).

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup.

-

Purify the crude product by filtration through a short column chromatography column to yield the desired 4-iodopyrazole.

Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS)

This general procedure is suitable for the iodination of certain pyrazole derivatives.[7]

Materials:

-

Pyrazole derivative (1.0 mmol)

-

N-Iodosuccinimide (NIS) (1.5 mmol)

-

Trifluoroacetic acid (TFA) (1 mL)

-

Glacial acetic acid (1 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).

-

Add a solution of NIS (1.5 mmol) in TFA (1 mL) to the pyrazole solution.

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with DCM (60 mL).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ (3 x 5 mL).

-

Separate the organic layer, dry over Na₂SO₄, and remove the solvent in vacuo.

-

Purify the product by column chromatography.

Protocol 3: Electrochemical Synthesis of 4-Iodopyrazole

This protocol describes a general method for the electrosynthesis of 4-iodopyrazoles.[9]

Experimental Setup:

-

A diaphragm galvanostatic electrolysis cell with a Platinum (Pt) anode and a Copper (Cu) cathode.

-

A two-phase system of aqueous potassium iodide (KI) and chloroform (CHCl₃) (7:3 ratio).

Procedure:

-

Set up the electrolysis cell with the Pt anode and Cu cathode.

-

Charge the cell with an aqueous solution of KI and the pyrazole starting material in a heterophase system with CHCl₃.

-

Conduct the electrolysis under galvanostatic conditions at a current density of 7.5–15 mA/cm² and a temperature of 30 °C.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, separate the organic layer.

-

Isolate and purify the 4-iodopyrazole product from the organic phase.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways for 4-iodopyrazole.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 5. Synthesis of 4-iodopyrazole derivatives [open.metu.edu.tr]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole (CAS Number: 1314393-99-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole. It is intended for informational purposes for a technical audience. A comprehensive understanding of its properties and safe handling requires further experimental investigation, as significant gaps in the publicly available data exist.

Introduction

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole, identified by CAS number 1314393-99-1, is a heterocyclic organic compound. Its structure features a pyrazole ring substituted with an iodine atom at the 4-position and an oxetane ring at the 1-position. The presence of the pyrazole core, a common motif in medicinal chemistry, suggests its potential as a scaffold for the development of novel therapeutic agents. The iodo-substitution provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a potentially valuable building block in synthetic chemistry.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1314393-99-1 | N/A |

| Molecular Formula | C₆H₇IN₂O | N/A |

| Molecular Weight | 250.04 g/mol | [1] |

| Predicted Boiling Point | 327.4 ± 32.0 °C | [1] |

| Experimental Melting Point | Not Available | N/A |

| Solubility | Not Available | N/A |

Handling and Safety

A specific Safety Data Sheet (SDS) for 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is not publicly available. Therefore, handling precautions must be based on the known hazards of similar iodo-pyrazole derivatives. These compounds are generally considered to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

General Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole are not described in the available scientific literature. General synthetic strategies for related 4-iodopyrazoles often involve the direct iodination of the pyrazole ring using an iodine source and an oxidizing agent.

Illustrative General Workflow for Synthesis of 4-Iodopyrazoles:

Caption: A generalized workflow for the synthesis of 4-iodopyrazoles.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole. The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including acting as kinase inhibitors.

Hypothetical Signaling Pathway Involvement (Based on Pyrazole Scaffold):

The pyrazole nucleus is a core component of several approved kinase inhibitors. Kinase signaling pathways are crucial in regulating cellular processes, and their dysregulation is implicated in diseases such as cancer. A hypothetical involvement of a pyrazole-containing compound as a kinase inhibitor is depicted below.

Caption: Hypothetical inhibition of a kinase cascade by a pyrazole-based compound.

Conclusion and Future Directions

4-Iodo-1-(oxetan-3-yl)-1H-pyrazole is a chemical entity with potential applications in synthetic and medicinal chemistry. However, the current lack of publicly available experimental data on its physicochemical properties, biological activity, and safety profile significantly limits its immediate utility. Further research is required to:

-

Determine its key physical properties (melting point, solubility in various solvents).

-

Elucidate its toxicological profile through comprehensive safety studies.

-

Investigate its biological activity through in vitro and in vivo screening, particularly focusing on its potential as a kinase inhibitor given its structural motifs.

-

Develop and publish detailed and optimized synthetic protocols.

The generation of this fundamental data will be crucial for unlocking the potential of 4-Iodo-1-(oxetan-3-yl)-1H-pyrazole for researchers, scientists, and drug development professionals.

References

Theoretical and Computational Exploration of 4-Iodopyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Iodopyrazoles are a class of halogenated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural and electronic properties, largely influenced by the presence of an iodine atom on the pyrazole ring, make them valuable synthons for the construction of complex molecular architectures and potent biologically active molecules. The iodine atom not only serves as a versatile handle for further functionalization through various cross-coupling reactions but also actively participates in non-covalent interactions, most notably halogen bonding, which can be pivotal for molecular recognition and binding affinity.

This technical guide provides an in-depth overview of the theoretical and computational studies of 4-iodopyrazoles, covering their synthesis, structural characterization, and burgeoning applications in drug discovery. Detailed experimental protocols, summarized quantitative data, and visual representations of key concepts are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

I. Synthesis of 4-Iodopyrazoles

The synthesis of 4-iodopyrazoles can be achieved through several methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. Key approaches include the direct iodination of a pre-formed pyrazole ring and the cyclization of acyclic precursors.

Direct Iodination of Pyrazoles

A common and straightforward method for the synthesis of 4-iodopyrazoles is the direct electrophilic iodination of the pyrazole core. This approach leverages the electron-rich nature of the pyrazole ring, which facilitates electrophilic substitution, predominantly at the C4 position.

Experimental Protocol: Direct Iodination of 1-Methylpyrazole

A detailed protocol for the synthesis of 1-methyl-4-iodopyrazole is as follows[1]:

-

Mixing of Reactants: In a suitable reaction vessel, mix 1-methylpyrazole and elemental iodine.

-

Heating: Heat the mixture to a temperature between 40-80 °C.

-

Addition of Oxidant: Slowly add an aqueous solution of an oxidant (e.g., hydrogen peroxide) dropwise to the reaction mixture over a period of 1-5 hours. The oxidant reacts with the hydrogen iodide byproduct to regenerate iodine, thus improving the reaction efficiency.

-

Reaction Monitoring: Maintain the reaction temperature at 50-100 °C after the addition of the oxidant is complete. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC). The reaction is typically continued for 1-12 hours.

-

Work-up: After the reaction is complete, cool the mixture. Neutralize the solution by adding an aqueous solution of sodium hydroxide until the pH is between 6 and 8.

-

Isolation and Purification: Cool the neutralized mixture to induce crystallization. The resulting solid is collected by centrifugation, and the filter cake is dried under vacuum to yield 1-methyl-4-iodopyrazole.

Electrophilic Cyclization of α,β-Alkynic Hydrazones

An alternative and highly efficient route to substituted 4-iodopyrazoles involves the electrophilic cyclization of α,β-alkynic hydrazones. This method is particularly versatile, allowing for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Iodocyclization of α,β-Alkynic Hydrazones

The general procedure for the synthesis of 4-iodopyrazoles via electrophilic cyclization is as follows[2][3][4]:

-

Preparation of α,β-Alkynic Hydrazones: Synthesize the α,β-alkynic hydrazone precursors by the condensation reaction of the corresponding propargyl aldehydes or ketones with hydrazines.

-

Cyclization Reaction: In a reaction vessel, dissolve the α,β-alkynic hydrazone in a suitable solvent. Add sodium bicarbonate, followed by the portion-wise addition of molecular iodine.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 3 hours).

-

Work-up and Purification: Upon completion of the reaction, quench the excess iodine and isolate the crude product. Purify the 4-iodopyrazole derivative using techniques such as flash chromatography.

II. Structural and Spectroscopic Characterization

The structural and electronic properties of 4-iodopyrazoles have been extensively studied using a combination of experimental techniques and computational methods. X-ray crystallography provides precise information about the solid-state structure, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often complemented by Density Functional Theory (DFT) calculations, offer insights into the molecular structure and bonding.

Crystallographic Data

The crystal structure of 4-iodo-1H-pyrazole has been determined, completing the crystallographic data for the series of 4-halogenated-1H-pyrazoles[5][6][7].

| Parameter | 4-Iodo-1H-pyrazole |

| Formula | C₃H₃IN₂ |

| Formula Weight | 193.97 |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a/Å | 6.9383 (6) |

| b/Å | 5.5231 (5) |

| c/Å | 13.077 (2) |

| V/ų | 501.13 (8) |

| Z | 4 |

| Dcalc./g cm⁻³ | 2.571 |

| Table 1: Crystal data and structure refinement parameters for 4-iodo-1H-pyrazole.[5] |

Spectroscopic Data and DFT Calculations

Spectroscopic analysis, in conjunction with DFT calculations, provides a powerful tool for understanding the structure and electronic environment of 4-iodopyrazoles.

Experimental Protocol: Spectroscopic and Computational Analysis

A representative workflow for the spectroscopic and computational analysis of 4-halogenated pyrazoles is as follows[5][7]:

-

Spectroscopic Measurements: Record the ¹H NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Obtain solid-state infrared spectra using an FT-IR spectrometer.

-

Computational Details: Perform DFT calculations using a suitable software package. Optimize the geometries of the pyrazole monomers and hydrogen-bonded dimers. Calculate the theoretical IR and NMR spectroscopic data for comparison with the experimental results.

| Compound | Experimental ¹H NMR (δ, ppm) | Calculated ¹H NMR (δ, ppm) | Experimental N-H Stretch (cm⁻¹) | Calculated N-H Stretch (cm⁻¹) |

| 4-I-pzH | 7.64 (s, 2H), 12.9 (br s, 1H) | 7.51 (s, 2H), 12.7 (br s, 1H) | 2800-3200 (broad) | 3450 (monomer) |

| Table 2: Experimental and calculated spectroscopic data for 4-iodo-1H-pyrazole (4-I-pzH).[5][7] |

III. Theoretical Studies: Halogen Bonding

A key feature of 4-iodopyrazoles is their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. The nature of the C-I bond in 4-iodopyrazole, with its region of positive electrostatic potential (σ-hole) on the iodine atom, makes it a potent halogen bond donor. These interactions have been investigated using rotational spectroscopy and ab initio calculations[8].

IV. Computational Studies in Drug Discovery

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, and 4-iodopyrazole derivatives are increasingly being explored as potential therapeutic agents, particularly as kinase inhibitors. Computational methods play a crucial role in the rational design and optimization of these compounds.

Computational Workflow for Drug Design

A typical computational workflow for the design of pyrazole-based inhibitors is outlined below.

Figure 1: A generalized workflow for the computational design of pyrazole-based inhibitors.

4-Iodopyrazole Derivatives as Kinase Inhibitors

Aberrant kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been successfully developed as inhibitors of various kinases. The 4-iodo substituent can be strategically employed to enhance binding affinity through halogen bonding with the kinase active site or to serve as a point for further chemical modification to improve potency and selectivity.

Signaling Pathways Targeted by Pyrazole Derivatives

Several key signaling pathways implicated in cancer are targeted by pyrazole-based inhibitors.

Figure 2: Inhibition of key oncogenic signaling pathways by 4-iodopyrazole derivatives.

V. Conclusion

Theoretical and computational studies of 4-iodopyrazoles have significantly advanced our understanding of their fundamental properties and have paved the way for their application in various scientific domains, most notably in drug discovery. The ability to rationally design and synthesize these molecules, coupled with computational tools to predict their behavior and interactions, provides a powerful paradigm for the development of novel therapeutics. The continued exploration of the unique characteristics of the iodine atom in these heterocyclic systems, particularly its capacity for halogen bonding, will undoubtedly lead to the discovery of new and improved 4-iodopyrazole-based compounds with enhanced biological activity and tailored properties. This guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving area of chemical science.

References

- 1. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The protocols detailed below are based on established methodologies for the coupling of iodo-pyrazoles and can be adapted for specific research and development needs in the synthesis of complex molecules for drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the introduction of an oxetane ring can significantly improve physicochemical properties such as solubility and metabolic stability. 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is therefore a valuable reagent for the synthesis of novel compounds with potential biological activity. This document outlines generalized protocols and reaction conditions for the successful Suzuki coupling of this key intermediate.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of iodo- and bromo-pyrazoles, which can be used as a starting point for the optimization of reactions with 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

| Catalyst System | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not specified for iodo-pyrazoles | General protocol for pyrazole derivatives | [1] |

| XPhos precatalyst P1 (6-7 mol%) | K₃PO₄ (2.0 equiv.) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 61-86 | Bromopyrazoles with various boronic acids | [2] |

| PdCl₂(PPh₃)₂ | K₂CO₃ | Ethanol | 100 | 4 | Not specified for iodo-pyrazoles | 4-iodoanisole with phenylboronic acid | [3] |

| Pd(OAc)₂/Xantphos | Not specified | Not specified | 150 (Microwave) | Not specified | Not specified | General Buchwald-Hartwig conditions mentioned | [4] |

Experimental Protocols

The following are detailed experimental protocols that can be adapted for the Suzuki coupling of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole with various boronic acids or esters.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method for Suzuki coupling and is a good starting point for substrate screening.

Materials:

-

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube, add 4-iodo-1-(oxetan-3-yl)-1H-pyrazole (1.0 mmol), the boronic acid (1.1 mmol), and sodium carbonate (2.5 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL), both previously degassed.

-

Seal the tube and heat the reaction mixture at 90 °C for 6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Optimized Procedure for Challenging Substrates using an XPhos Precatalyst

This protocol is recommended for less reactive boronic acids or when Protocol 1 gives low yields.[2]

Materials:

-

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

-

Aryl or heteroaryl boronic acid (2.0 equivalents)

-

XPhos Pd G2 or a similar XPhos-derived precatalyst (P1) (6-7 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add 4-iodo-1-(oxetan-3-yl)-1H-pyrazole (1.0 mmol), the boronic acid (2.0 mmol), potassium phosphate (2.0 mmol), and the XPhos precatalyst (0.06-0.07 mmol) to a dry reaction vessel.

-

Add degassed 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

-

Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by flash chromatography.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A general experimental workflow for Suzuki coupling reactions.

Caption: Key components and their roles in the Suzuki coupling reaction.

References

Application of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-iodo-1-(oxetan-3-yl)-1H-pyrazole is a versatile heterocyclic building block with significant potential in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents. The pyrazole scaffold is a well-established privileged structure in drug discovery, known for its presence in numerous approved drugs.[1][2] The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can lead to improved pharmacokinetic profiles. The iodo-substituent at the 4-position of the pyrazole ring serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, making this compound a valuable starting material for library synthesis and lead optimization.

This document provides detailed application notes and protocols for the use of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole in medicinal chemistry, with a focus on its application in the synthesis of protein kinase inhibitors.

Key Applications in Medicinal Chemistry

The primary application of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is as a key intermediate in the synthesis of highly substituted pyrazole derivatives for screening in drug discovery programs. The C4-iodo group allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

1. Synthesis of Protein Kinase Inhibitors:

The pyrazole core is a common feature in many kinase inhibitors. The 4-position of the pyrazole ring often points towards the solvent-exposed region of the ATP-binding pocket of kinases, making it an ideal position for modification to enhance potency and selectivity. The oxetane moiety can interact favorably with the ribose pocket or solvent, contributing to improved drug-like properties.

2. Synthesis of G-Protein Coupled Receptor (GPCR) Modulators:

Substituted pyrazoles have also been explored as modulators of various GPCRs. The ability to diversify the 4-position of the pyrazole ring allows for the fine-tuning of interactions with the receptor binding sites.

3. Development of Anti-inflammatory and Anti-cancer Agents:

Given the prevalence of the pyrazole scaffold in anti-inflammatory and anti-cancer drugs, 4-iodo-1-(oxetan-3-yl)-1H-pyrazole serves as a valuable starting point for the development of novel agents in these therapeutic areas.

Data Presentation

While specific biological data for derivatives of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole is not publicly available, the following table presents representative data for analogous 4-substituted pyrazole kinase inhibitors to illustrate the potential impact of modifications at the C4-position.

| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) |

| A-1 | Phenyl | Kinase X | 150 |

| A-2 | 4-Fluorophenyl | Kinase X | 75 |

| A-3 | Thien-2-yl | Kinase X | 200 |

| B-1 | Phenylethynyl | Kinase Y | 50 |

| B-2 | (4-Fluorophenyl)ethynyl | Kinase Y | 25 |

This is representative data and not specific to derivatives of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Experimental Protocols

The following are detailed, representative protocols for key synthetic transformations utilizing 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-(oxetan-3-yl)-1H-pyrazoles

This protocol describes the palladium-catalyzed cross-coupling of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole with an arylboronic acid.

Materials:

-

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

-

Arylboronic acid (e.g., phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 4-iodo-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-(oxetan-3-yl)-1H-pyrazole.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynyl-1-(oxetan-3-yl)-1H-pyrazoles

This protocol describes the palladium- and copper-catalyzed cross-coupling of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole with a terminal alkyne.

Materials:

-

4-iodo-1-(oxetan-3-yl)-1H-pyrazole

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add 4-iodo-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq) and the terminal alkyne (1.5 eq).

-

Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add degassed THF and triethylamine (2:1 v/v).

-

Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-1-(oxetan-3-yl)-1H-pyrazole.

Visualization of Workflows and Concepts

Diagram 1: Synthetic Utility of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole

Caption: Synthetic diversification of 4-iodo-1-(oxetan-3-yl)-1H-pyrazole.

Diagram 2: General Workflow for Kinase Inhibitor Discovery

Caption: Drug discovery workflow utilizing the pyrazole building block.

Diagram 3: Signaling Pathway Inhibition (Illustrative)

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

4-iodo-1-(oxetan-3-yl)-1H-pyrazole is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a privileged pyrazole scaffold, a beneficial oxetane moiety, and a synthetically tractable iodo-group makes it an ideal starting material for the generation of diverse compound libraries. The provided protocols and conceptual diagrams are intended to guide researchers in harnessing the potential of this compound for the development of novel therapeutics, particularly in the area of kinase inhibition.

References

- 1. 1314393-99-1|4-Iodo-1-(oxetan-3-yl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

Protocol for Sonogashira Cross-Coupling with 4-Iodopyrazoles: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 4-iodopyrazoles. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide array of functionalized pyrazole derivatives, which are key scaffolds in many pharmaceutical agents.

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of the pyrazole ring, offering a versatile and efficient route to novel molecular architectures. This protocol will cover the necessary reagents, reaction conditions, and purification methods to successfully implement this methodology in a laboratory setting.

General Reaction Scheme

The Sonogashira cross-coupling reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, in this case, a 4-iodopyrazole. The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of a base.

Caption: General workflow for Sonogashira cross-coupling.

Recommended Protocol: Pd/C-CuI Catalyzed Sonogashira Coupling

This protocol is based on a facile and practical method for the synthesis of 4-alkynyl pyrazole derivatives, which have been identified as potential PDE4 inhibitors[1]. The use of palladium on carbon (Pd/C) offers a more heterogeneous and often more user-friendly catalytic system.

Materials:

-

Substrates: Substituted 4-iodopyrazole and terminal alkyne

-

Catalyst: 10% Palladium on Carbon (Pd/C)

-

Co-catalyst: Copper(I) iodide (CuI)

-

Ligand: Triphenylphosphine (PPh₃)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add the 4-iodopyrazole (1.0 eq.).

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), 10% Pd/C (0.05-0.1 eq.), CuI (0.1-0.2 eq.), and PPh₃ (0.1-0.2 eq.).

-

Solvent and Base: Add the solvent (e.g., DMF or THF) to achieve a suitable concentration (typically 0.1-0.5 M). Then, add the base (e.g., Et₃N or DIPEA, 2-3 eq.).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-